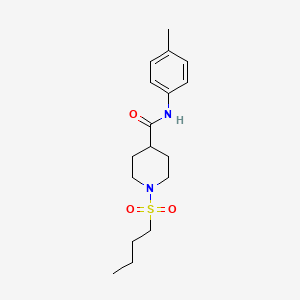![molecular formula C21H18N4O2 B5425622 2-(1-{[1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-1H-imidazol-2-yl)benzoic acid](/img/structure/B5425622.png)
2-(1-{[1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-1H-imidazol-2-yl)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-{[1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-1H-imidazol-2-yl)benzoic acid, commonly known as MPAI, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MPAI is a benzimidazole derivative that exhibits a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant effects.
作用机制
The mechanism of action of MPAI is not fully understood, but it is believed to involve multiple pathways. In cancer cells, MPAI has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. HDAC inhibition leads to the upregulation of tumor suppressor genes and the downregulation of oncogenes, resulting in cell cycle arrest and apoptosis. MPAI also inhibits the activity of the nuclear factor-kappa B (NF-κB) pathway, which is involved in inflammation and cancer progression. In addition, MPAI has been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ) pathway, which is involved in adipocyte differentiation and glucose metabolism.
Biochemical and Physiological Effects:
MPAI exhibits a wide range of biochemical and physiological effects that are dependent on the dose and duration of treatment. In cancer cells, MPAI has been shown to induce cell cycle arrest and apoptosis, reduce cell migration and invasion, and inhibit angiogenesis. In inflammation research, MPAI has been shown to reduce the production of pro-inflammatory cytokines and chemokines, and inhibit the activation of NF-κB pathway. In neurodegenerative disorder research, MPAI has been shown to protect neurons from oxidative stress and apoptosis, and improve cognitive function.
实验室实验的优点和局限性
MPAI has several advantages for lab experiments, including its high purity, stability, and low toxicity. It can be easily synthesized in large quantities, and its biological activity can be easily measured using various assays. However, MPAI also has some limitations, including its poor solubility in water, which can limit its bioavailability and efficacy. It also has a relatively short half-life, which can limit its therapeutic potential.
未来方向
There are several future directions for MPAI research, including the development of more potent and selective analogs, the evaluation of its efficacy in combination with other drugs, and the investigation of its potential therapeutic applications in other diseases, such as diabetes and cardiovascular diseases. Other future directions include the elucidation of its mechanism of action, the identification of its molecular targets, and the development of novel drug delivery systems to improve its bioavailability and efficacy.
Conclusion:
In conclusion, MPAI is a benzimidazole derivative that exhibits a wide range of biological activities and has potential therapeutic applications in various diseases. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the therapeutic potential of MPAI and its underlying mechanisms of action.
合成方法
The synthesis of MPAI involves a multi-step process that starts with the reaction of 2-aminobenzoic acid with 2-methylphenylhydrazine to form 2-(2-methylphenyl)hydrazinyl)benzoic acid. This intermediate compound is then reacted with 1-methyl-1H-imidazole-4-carbaldehyde to yield 2-(1-{[1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-1H-imidazol-2-yl)benzoic acid. The overall yield of MPAI synthesis is about 40%, and the purity of the final product can be improved by recrystallization.
科学研究应用
MPAI has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, MPAI has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It also exhibits anti-angiogenic effects by inhibiting the formation of new blood vessels that are essential for tumor growth. In inflammation research, MPAI has been shown to reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation and tissue damage. In neurodegenerative disorder research, MPAI has been shown to protect neurons from oxidative stress and apoptosis, thereby preventing neurodegeneration.
属性
IUPAC Name |
2-[1-[[1-(2-methylphenyl)pyrazol-4-yl]methyl]imidazol-2-yl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2/c1-15-6-2-5-9-19(15)25-14-16(12-23-25)13-24-11-10-22-20(24)17-7-3-4-8-18(17)21(26)27/h2-12,14H,13H2,1H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAGUFNXCBMFZGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C=C(C=N2)CN3C=CN=C3C4=CC=CC=C4C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethylthiophene-2-carboxamide](/img/structure/B5425540.png)
![1-[2-({[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}amino)ethyl]-2-imidazolidinone](/img/structure/B5425548.png)

![N-[1-(3,4-dimethoxyphenyl)ethyl]-3,3-dimethylbutanamide](/img/structure/B5425561.png)
![5-{4-[3-(2-sec-butylphenoxy)propoxy]-3-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5425568.png)
![4-methyl-N-{2-[2-(3-nitrophenyl)vinyl]-8-quinolinyl}benzenesulfonamide](/img/structure/B5425574.png)
![2-{[4-ethyl-5-(4-isobutoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5425582.png)
![methyl 5-(aminocarbonyl)-2-{[2-cyano-3-(5-ethyl-2-thienyl)acryloyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B5425587.png)
![methyl 3-(4-bromophenyl)-2-[(2-methoxybenzoyl)amino]acrylate](/img/structure/B5425596.png)
![N-[4-(aminocarbonyl)phenyl]-3-(benzyloxy)benzamide](/img/structure/B5425601.png)

![(2R*,3R*)-3-amino-1'-[3-(1,3-benzodioxol-5-yl)propanoyl]-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B5425616.png)
![N-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5425638.png)
![1-[2-methoxy-5-(1-pyrrolidinylsulfonyl)benzoyl]piperidine](/img/structure/B5425646.png)